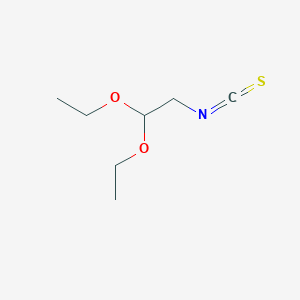
1,1-Diethoxy-2-isothiocyanatoethane
Overview
Description
1,1-Diethoxy-2-isothiocyanatoethane is an organic compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol . It is characterized by the presence of both diethoxy and isothiocyanato functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1-Diethoxy-2-isothiocyanatoethane typically involves the reaction of primary amines with carbon disulfide and subsequent treatment with an alkylating agent . This method falls under the category of Type A reactions, which are derived from primary amines . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the isothiocyanate group .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1,1-Diethoxy-2-isothiocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted with nucleophiles such as amines and alcohols, leading to the formation of thiourea and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The diethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding aldehyde and ethanol.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diethoxy-2-isothiocyanatoethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-2-isothiocyanatoethane involves the reactivity of its isothiocyanato group. This group can form covalent bonds with nucleophiles such as amines and thiols, leading to the formation of stable thiourea and other derivatives . These reactions can disrupt biological processes, making the compound useful in antimicrobial and anticancer applications .
Comparison with Similar Compounds
1,1-Diethoxy-2-isothiocyanatoethane can be compared with other isothiocyanate-containing compounds such as phenyl isothiocyanate and allyl isothiocyanate . While these compounds share the isothiocyanato functional group, this compound is unique due to the presence of the diethoxy group, which imparts different reactivity and solubility properties . This uniqueness makes it a valuable compound in specific synthetic and research applications.
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Methyl isothiocyanate
Properties
IUPAC Name |
1,1-diethoxy-2-isothiocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-3-9-7(10-4-2)5-8-6-11/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRRCJCXROIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN=C=S)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)
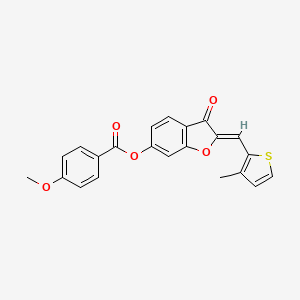
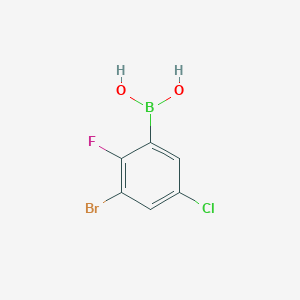
![5-chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2999522.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)
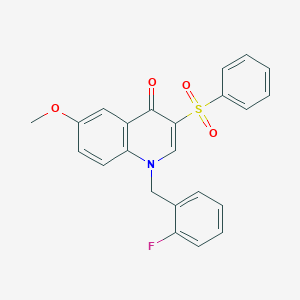

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)
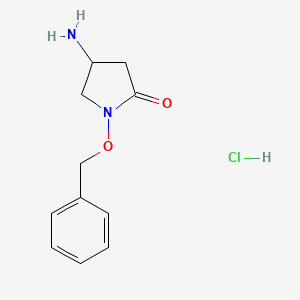
![N-(2,6-difluorophenyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2999530.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2999535.png)
![5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2999536.png)

